molecular formula C24H28O7 B600284 Cratoxylone

Cratoxylone

Cat. No.: B600284
M. Wt: 428.5 g/mol
InChI Key: JSXIWUDODLMCGG-UHFFFAOYSA-N
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Description

Cratoxylone is a natural compound derived from the bark of the Cochin tree (Cratoxylum cochinchinense). This compound exhibits various biological activities, including antiplasmodial, anti-tumor, and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cratoxylone involves several steps, starting from readily available precursors. One common synthetic route includes the prenylation of xanthone derivatives under basic conditions, followed by methylation and hydroxylation reactions. The reaction conditions typically involve the use of organic solvents such as dichloromethane and methanol, along with catalysts like potassium carbonate .

Industrial Production Methods

Industrial production of this compound is often achieved through extraction from the bark of Cratoxylum cochinchinense. The extraction process involves the use of solvents like ethanol or methanol to isolate the compound, followed by purification using techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

Cratoxylone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can exhibit different biological activities .

Comparison with Similar Compounds

Cratoxylone is structurally similar to other xanthones, such as α-mangostin, garcinone E, and 1,3,5-trihydroxy-2-methoxyxanthone . this compound is unique due to its specific prenylation pattern and the presence of both hydroxyl and methoxy groups, which contribute to its distinct biological activities .

List of Similar Compounds

  • α-Mangostin
  • Garcinone E
  • 1,3,5-Trihydroxy-2-methoxyxanthone
  • Pentadexanthone
  • Lupeol

This compound’s unique structure and diverse biological activities make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1,3,6-trihydroxy-2-(3-hydroxy-3-methylbutyl)-7-methoxy-8-(3-methylbut-2-enyl)xanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O7/c1-12(2)6-7-14-19-17(11-16(26)23(14)30-5)31-18-10-15(25)13(8-9-24(3,4)29)21(27)20(18)22(19)28/h6,10-11,25-27,29H,7-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXIWUDODLMCGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C(=CC2=C1C(=O)C3=C(O2)C=C(C(=C3O)CCC(C)(C)O)O)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How were the structures of cratoxylone and other isolated compounds elucidated in this study?

A2: The researchers primarily employed 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy to determine the structures of this compound and the other twelve isolated prenylated xanthones [, ]. This technique provides detailed information about the connectivity and spatial arrangement of atoms within a molecule. By comparing the obtained spectroscopic data with existing literature values, the researchers confidently identified and characterized each compound [, ]. This approach ensures accurate structural elucidation, a crucial step for subsequent investigations into biological activity and potential applications.

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